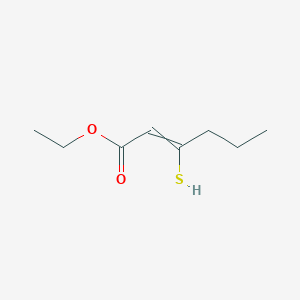
Ethyl 3-sulfanylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-sulfanylhex-2-enoate is an organic compound with the molecular formula C8H14O2S It is characterized by the presence of a sulfanyl group attached to a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfanylhex-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as ethyl acetoacetate, in the presence of a strong base like sodium ethoxide. The enolate ion then undergoes alkylation with an appropriate alkyl halide, such as 3-bromo-1-propanethiol, to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-sulfanylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hexenoate backbone can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alkyl halides and thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ethyl 3-sulfanylhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-sulfanylhex-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 3-sulfanylhex-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Ethyl 3-mercaptohexanoate: Similar structure but with a saturated backbone.
Ethyl 3-thiohex-2-enoate: Similar structure but with a different position of the sulfanyl group.
Uniqueness: Ethyl 3-sulfanylhex-2-enoate is unique due to the presence of both a sulfanyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or differently substituted analogs .
Properties
CAS No. |
89745-55-1 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ethyl 3-sulfanylhex-2-enoate |
InChI |
InChI=1S/C8H14O2S/c1-3-5-7(11)6-8(9)10-4-2/h6,11H,3-5H2,1-2H3 |
InChI Key |
KZGNRZHWNGBHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















